![molecular formula C17H23NOS B4419139 N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4419139.png)
N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE
Overview
Description
N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE is a compound that combines the structural features of adamantane and thiophene Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE typically involves the following steps:
Preparation of Adamantane-1-carboxylic acid: Adamantane is oxidized to form adamantane-1-carboxylic acid.
Formation of Adamantane-1-carboxamide: Adamantane-1-carboxylic acid is then converted to adamantane-1-carboxamide using reagents such as thionyl chloride and ammonia.
Introduction of Thiophene Moiety: The thiophene moiety is introduced through a nucleophilic substitution reaction, where 2-bromoethylthiophene reacts with adamantane-1-carboxamide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins, while the thiophene ring may participate in π-π interactions with aromatic residues. These interactions could modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[2-(THIOPHEN-2-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds like amantadine and memantine, which are used as antiviral and anti-Alzheimer’s drugs, respectively.
Thiophene Derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane and thiophene moieties, which imparts unique structural and functional properties that are not present in other compounds.
List of Similar Compounds
- Amantadine
- Memantine
- Suprofen
- Articaine
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-16(18-4-3-15-2-1-5-20-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMIFRWSNALHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4419059.png)
![2-[1-Benzylbenzimidazol-2-yl]oxolane](/img/structure/B4419060.png)
![1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE](/img/structure/B4419081.png)
![3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419084.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419085.png)
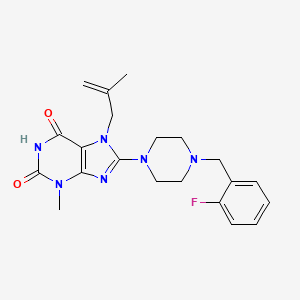
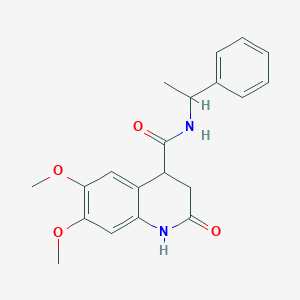
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419111.png)
![4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419121.png)
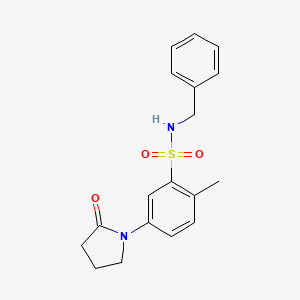
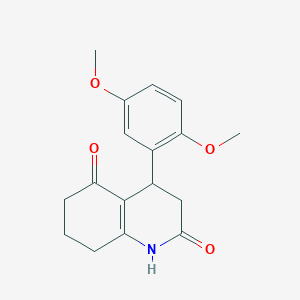
![N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4419128.png)
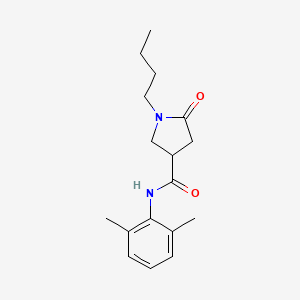
![1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE](/img/structure/B4419142.png)
